Triapine mechanism of action in cancer cells
Triapine mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Triapine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[1][2][3] Its primary mechanism of action involves the chelation of iron within the RNR active site, leading to the quenching of a tyrosyl-free radical essential for the enzyme's catalytic activity.[1][4][5] This inactivation of RNR depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), resulting in the cessation of DNA replication, cell cycle arrest at the G1/S checkpoint, and the inhibition of DNA repair processes.[6][7][8] Additionally, the Triapine-iron complex can induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage.[4][9] Recent evidence also suggests Triapine can trigger immunogenic cell death, enhancing the anti-tumor immune response.[10] By crippling the cell's ability to synthesize and repair DNA, Triapine shows significant anti-neoplastic activity and acts as a potent sensitizer for DNA-damaging agents like platinum-based chemotherapy and radiation.[11][12][13] This guide provides a detailed overview of these mechanisms, supported by quantitative data and key experimental methodologies.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The central mechanism of Triapine's anti-cancer activity is its potent inhibition of ribonucleotide reductase (RNR).[1] RNR is a rate-limiting enzyme that converts ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][14] Due to their high proliferative rate, cancer cells have an increased demand for dNTPs, making RNR a critical target for cancer therapy.[15]
Molecular Interaction of Triapine with Ribonucleotide Reductase
RNR is a heterodimeric enzyme composed of a large subunit (R1 or RRM1) and a small subunit (R2 or RRM2). The R2 subunit contains a di-iron center that generates and stabilizes a tyrosyl-free radical, which is indispensable for the enzyme's catalytic function.[8][14]
Triapine's mechanism involves the following key steps:
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Iron Chelation: Triapine is a thiosemicarbazone that efficiently chelates transition metals. It targets the di-iron center in the R2 subunit of RNR.[9][16]
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Radical Quenching: By binding to the iron, Triapine disrupts the metal cofactor and quenches the essential tyrosyl-free radical.[1][6] This action renders the RNR enzyme inactive.
-
dNTP Pool Depletion: The inactivation of RNR halts the de novo synthesis of dNTPs, leading to a rapid depletion of the intracellular deoxyribonucleotide pool.[5][6]
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Inhibition of DNA Synthesis: The scarcity of dNTPs directly inhibits DNA polymerase activity, leading to a swift cessation of DNA replication, particularly in rapidly dividing cancer cells.[6][17]
Triapine is reported to be 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor used in clinical practice.[6]
Caption: Primary mechanism of Triapine via RNR inhibition.
Secondary Mechanisms and Cellular Consequences
Beyond direct RNR inhibition, Triapine instigates several downstream cellular events that contribute to its anti-neoplastic profile.
Induction of Oxidative Stress
The complex formed between Triapine and iron is redox-active.[9] This complex can participate in redox cycling, reacting with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4][18] This elevation in intracellular ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, further promoting cell death.[18] However, it is noteworthy that some studies suggest ROS generation is not the primary mechanism for RNR inactivation, which is instead dominated by direct tyrosyl radical quenching.[19]
Disruption of DNA Synthesis and Repair
The depletion of the dNTP pool has a dual impact: it halts ongoing DNA replication and cripples the cell's ability to repair DNA damage.[5] DNA repair mechanisms, including homologous recombination repair (HRR) and base excision repair, require a steady supply of dNTPs to fill in gaps and replace damaged nucleotides. By inhibiting RNR, Triapine effectively prevents the repair of both endogenous and therapy-induced DNA lesions.[13] This mechanism underlies Triapine's potent synergy with DNA-damaging agents. For example, preclinical studies show that Triapine sensitizes ovarian cancer cells to PARP inhibitors and topoisomerase inhibitors by disrupting CtIP-mediated homologous recombination.[5][20]
Caption: Logical relationship of Triapine-induced DNA repair inhibition.
Cell Cycle Arrest
The inhibition of DNA synthesis activates cellular checkpoints that monitor the integrity of the genome. Triapine treatment leads to a strong arrest of cells at the G1/S-phase boundary.[7][8][21] This checkpoint activation prevents cells with insufficient dNTPs from entering the S phase (the DNA synthesis phase), thereby averting catastrophic replication errors. Prolonged arrest at this checkpoint can ultimately trigger apoptosis.[7]
Induction of Immunogenic Cell Death (ICD)
More recent research has uncovered an immunomodulatory role for Triapine. It has been shown to induce endoplasmic reticulum (ER) stress in cancer cells.[10] This stress response leads to the hallmarks of immunogenic cell death (ICD), including the surface exposure of calreticulin and the release of ATP and high-mobility group box 1 (HMGB1). These damage-associated molecular patterns (DAMPs) act as signals to recruit and activate immune cells. Furthermore, Triapine-induced ER stress can upregulate the FAS death receptor on cancer cells, making them more susceptible to killing by cytotoxic T-lymphocytes.[10]
Quantitative Efficacy Data
In Vitro Cytotoxicity
Triapine has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| M109 | Murine Lung Carcinoma | ~1.6 (GI50) | [6] |
| L1210 | Murine Leukemia | 0.29 | [17] |
| MCF-7 | Human Breast Carcinoma | 0.29 | [17] |
| A2780 | Human Ovarian Carcinoma | Data not specified, but active | [11] |
| KB | Human Nasopharyngeal Carcinoma | Data not specified, but active | [11] |
Note: GI50 is the concentration required to inhibit growth by 50%, while IC50 is the concentration to inhibit a given biological process by 50%. Values can vary based on assay conditions and duration of exposure.
Selected Clinical Trial Data
Triapine has been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination regimens.[9]
| Trial / Study | Cancer Type(s) | Regimen | Key Findings & Efficacy | Citation(s) |
| Phase I | Advanced Solid Tumors | Triapine (96 mg/m² daily for 5 days) | Acceptable safety profile. Serum concentrations surpassed in vitro tumor growth-inhibitory levels. No objective responses, but established MTD. | [6] |
| Phase I | Advanced Solid Tumors | Triapine (48–96 mg/m²) + Cisplatin (20–75 mg/m²) | MTD established at 96 mg/m² Triapine (days 1-4) + 75 mg/m² Cisplatin. 50% of patients at MTD had stable disease. | [15] |
| Randomized Phase II | Advanced Cervical/Vaginal Cancer | Triapine + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | Addition of Triapine improved metabolic complete response rate (92% vs 69%) and 3-year progression-free survival estimate (92% vs 77%). | [21][22] |
| Phase II (ECOG 1503) | Advanced Non-Small Cell Lung Cancer (NSCLC) | Triapine (105 mg/m²) + Gemcitabine (1,000 mg/m²) | No objective anti-tumor responses. 20% of patients experienced stable disease. | [16] |
| Phase I (NCT04234568) | Neuroendocrine Tumors (NET) | Triapine + Lutetium Lu 177 Dotatate | Confirmed Objective Response Rate (ORR) of 21.4%; median Progression Free Survival (PFS) of 38.0 months. | [14] |
Key Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This protocol provides a general method to quantify RNR activity in cell lysates, adapted from principles described in the literature.[23][24][25] The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]-CDP) to its deoxyribonucleotide form.
Methodology:
-
Cell Lysate Preparation: Culture cancer cells to ~80% confluency. Treat with Triapine or vehicle control for the desired time. Harvest cells, wash with cold PBS, and lyse in a hypotonic buffer. Centrifuge to pellet debris and collect the supernatant containing the cytosolic RNR.
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.6), MgSO₄, EDTA, a reducing system (e.g., dithiothreitol or thioredoxin/thioredoxin reductase/NADPH), and an allosteric effector (e.g., ATP).
-
Initiation: Add the cell lysate and the radiolabeled substrate (e.g., [³H]-CDP) to the reaction mixture to initiate the enzymatic reaction.
-
Time Points: Incubate the reaction at 37°C. Remove aliquots at specific time points (e.g., 0, 5, 10, 20 minutes).
-
Quenching: Stop the reaction in each aliquot by adding perchloric acid or by heating.
-
Separation and Quantification: The deoxyribonucleotide product ([³H]-dCDP) is separated from the ribonucleotide substrate. This can be achieved by enzymatic degradation of the remaining substrate followed by separation on an anion-exchange column or by using high-performance liquid chromatography (HPLC).
-
Analysis: The radioactivity of the product fraction is measured using a scintillation counter. The rate of product formation is calculated and normalized to the total protein concentration in the lysate to determine RNR activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure general oxidative stress.[26][27][28]
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading) and allow them to adhere. Treat cells with Triapine, a positive control (e.g., H₂O₂), and a vehicle control for the desired duration.
-
Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed PBS. Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or phenol red-free media to the wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a microplate reader. The excitation wavelength is typically ~485 nm and the emission wavelength is ~530 nm. ROS in the cell oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity in Triapine-treated cells is compared to that of the controls. An increase in fluorescence indicates an increase in intracellular ROS levels. Data can also be acquired via flow cytometry for single-cell analysis.
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
Analysis of DNA Damage (γH2AX Foci Staining)
This immunofluorescence protocol detects DNA double-strand breaks (DSBs). H2AX is a histone variant that becomes rapidly phosphorylated (to form γH2AX) at sites of DSBs.[8][13]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with Triapine, a DNA-damaging agent (e.g., etoposide or radiation) as a positive control, a combination of both, and a vehicle control.
-
Fixation and Permeabilization: After treatment, wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.
-
Counterstaining and Mounting: Wash the cells three times. Stain the nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number of distinct fluorescent foci (γH2AX) per nucleus. An increase in foci indicates an increase in unrepaired DSBs.
Conclusion and Future Directions
Triapine is a multifaceted anti-cancer agent with a well-defined primary mechanism of action targeting ribonucleotide reductase. Its ability to disrupt DNA synthesis, inhibit DNA repair, induce oxidative stress, and modulate the tumor immune microenvironment makes it a compelling candidate for combination therapies. The synergistic effects observed when combining Triapine with radiation and various chemotherapeutic agents highlight its potential to overcome resistance and enhance therapeutic efficacy. Future research should continue to explore its immunomodulatory properties, identify predictive biomarkers for patient response, and optimize combination strategies to fully leverage its unique mechanistic profile in the clinical setting.
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